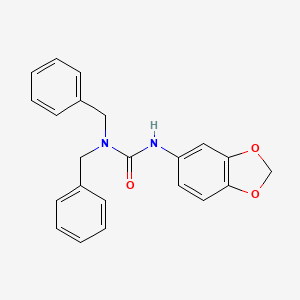

N'-(1,3-benzodioxol-5-yl)-N,N-dibenzylurea

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-1,1-dibenzylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O3/c25-22(23-19-11-12-20-21(13-19)27-16-26-20)24(14-17-7-3-1-4-8-17)15-18-9-5-2-6-10-18/h1-13H,14-16H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYGHBGNGZHAVMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201231983 | |

| Record name | N′-1,3-Benzodioxol-5-yl-N,N-bis(phenylmethyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201231983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

692732-88-0 | |

| Record name | N′-1,3-Benzodioxol-5-yl-N,N-bis(phenylmethyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=692732-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N′-1,3-Benzodioxol-5-yl-N,N-bis(phenylmethyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201231983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N 1,3 Benzodioxol 5 Yl N,n Dibenzylurea

Established Synthetic Routes for N'-(1,3-benzodioxol-5-yl)-N,N-dibenzylurea

The traditional and most direct method for synthesizing this compound involves the formation of an amide bond, which is then converted into the urea (B33335) linkage. This process hinges on the reaction between a carboxylic acid and an amine, facilitated by coupling agents.

Reaction of 1,3-benzodioxole-5-carboxylic acid with Dibenzylamine (B1670424)

The foundational approach to synthesizing this compound is the reaction between 1,3-benzodioxole-5-carboxylic acid and dibenzylamine. This reaction, however, does not proceed spontaneously to form a urea. Instead, it is a condensation reaction that, with the help of specific reagents, leads to the formation of the target urea. The 1,3-benzodioxole-5-carboxylic acid provides the benzodioxole moiety and the carbonyl group, while dibenzylamine provides the dibenzyl-substituted nitrogen atom of the urea.

Role of Coupling Reagents (e.g., Carbonyldiimidazole, Dicyclohexylcarbodiimide)

To facilitate the reaction between the carboxylic acid and the amine to form a urea, coupling reagents are essential. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Carbonyldiimidazole (CDI) is a highly effective coupling reagent for this purpose. It reacts with the carboxylic acid to form a reactive N-acylimidazolide intermediate. This intermediate is then readily attacked by the amine, in this case, dibenzylamine, to form the desired urea. A significant advantage of using CDI is that the byproducts of the reaction, imidazole (B134444) and carbon dioxide, are gaseous and easily removed, simplifying the purification process. google.com

Dicyclohexylcarbodiimide (DCC) is another commonly used coupling reagent in the synthesis of amides and ureas. DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine to form the product. A byproduct of this reaction is dicyclohexylurea (DCU), which is a solid and can be removed by filtration. google.com

Illustrative Reaction Conditions for Urea Synthesis using Coupling Reagents

| Reagent | Reactant 1 | Reactant 2 | Solvent | Temperature | Typical Reaction Time |

| Carbonyldiimidazole (CDI) | Carboxylic Acid | Amine | Tetrahydrofuran (B95107) (THF) | Room Temp. | 1-3 hours |

| Dicyclohexylcarbodiimide (DCC) | Carboxylic Acid | Amine | Dichloromethane (B109758) (DCM) | 0 °C to Room Temp. | 3-16 hours |

Anhydrous Conditions and Solvent Selection in Synthesis

The synthesis of this compound must be carried out under anhydrous (water-free) conditions. This is crucial because the intermediate species formed by the reaction of the carboxylic acid with the coupling agents (N-acylimidazolide or O-acylisourea) are highly reactive towards water. If water is present, it will hydrolyze these intermediates back to the starting carboxylic acid, thus preventing the formation of the desired urea product.

The choice of solvent is also critical for the success of the synthesis. The solvent must be inert, meaning it does not react with any of the starting materials, intermediates, or the final product. Commonly used inert solvents for this type of reaction include dichloromethane (DCM) and tetrahydrofuran (THF). These solvents are chosen for their ability to dissolve the reactants and for their low reactivity under the reaction conditions.

Advanced Synthetic Approaches and Optimization Strategies

While the established methods are reliable, modern synthetic chemistry is increasingly focused on developing more efficient, environmentally friendly, and atom-economical processes.

Green Chemistry Principles in Urea Derivative Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of urea synthesis, this involves exploring safer alternatives to traditional reagents and solvents.

One approach is the use of catalytic methods that avoid the need for stoichiometric coupling agents, which generate significant waste. Another green strategy is the use of less hazardous solvents or even solvent-free reaction conditions. For example, some urea syntheses can be carried out in water or under microwave irradiation, which can reduce reaction times and energy consumption. researchgate.netgoogle.com The development of processes that utilize carbon dioxide as a C1 source for the carbonyl group in urea is also a significant area of green chemistry research. nih.gov

Novel Catalytic Systems for Urea Bond Formation

Recent research has focused on the development of novel catalytic systems for the synthesis of ureas, which can offer higher efficiency and selectivity.

Catalytic Dehydrogenative Coupling: This approach involves the coupling of amines and a carbonyl source, such as methanol (B129727), catalyzed by a metal complex. For instance, iron-catalyzed dehydrogenative coupling of methanol and primary amines has been shown to produce symmetric ureas with hydrogen gas as the only byproduct, representing a highly atom-economical route. nih.govumich.edu This methodology could potentially be adapted for the synthesis of trisubstituted ureas like this compound.

Electrocatalytic Synthesis: Another emerging area is the electrochemical synthesis of urea from carbon dioxide and nitrogen sources. derpharmachemica.com This method offers the potential for a sustainable and environmentally friendly process, as it can be powered by renewable electricity. While still in the early stages of development, electrocatalysis represents a promising future direction for urea synthesis.

Comparison of Synthetic Approaches

| Method | Advantages | Disadvantages |

| Established Coupling Reagents | Reliable and well-understood. | Generates stoichiometric waste, may require harsh conditions. |

| Green Chemistry Approaches | Reduced environmental impact, potentially safer. | May require development of new catalysts and optimization of reaction conditions. |

| Novel Catalytic Systems | High atom economy, potential for high efficiency and selectivity. | Catalysts can be expensive or require specialized handling. |

Chemo- and Regioselective Synthesis of Analogues

The synthesis of analogues of this compound can be achieved through several strategic approaches that control both chemoselectivity and regioselectivity. A common route to this class of compounds involves the reaction of an appropriate isocyanate with a secondary amine or, conversely, the reaction of a carbamoyl (B1232498) chloride with an amine.

One of the most direct methods for preparing the parent compound involves the reaction of 1,3-benzodioxol-5-amine with dibenzylcarbamoyl chloride. To achieve chemo- and regioselectivity in the synthesis of analogues, variations can be introduced in either the benzodioxole or the dibenzylamine portion of the molecule. For instance, substituted 1,3-benzodioxol-5-amines can be used to introduce a range of functional groups onto the aromatic ring.

A general and versatile approach for the synthesis of N-aryl-N'-arylmethylurea derivatives has been developed, which can be adapted for the synthesis of analogues of the target compound. This method involves the reaction of a substituted aniline (B41778) with a benzylamine (B48309) in the presence of triphosgene (B27547) and a base like triethylamine (B128534) (TEA) in a solvent such as dichloromethane (DCM). The reaction proceeds through the in-situ formation of an isocyanate from the aniline, which then reacts with the benzylamine to form the desired urea derivative mdpi.com.

Another powerful strategy for creating analogues involves palladium-catalyzed cross-coupling reactions. For example, a pre-functionalized N-(halo-1,3-benzodioxol-5-yl)-N,N-dibenzylurea can be coupled with various partners to introduce new substituents regioselectively.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Reference |

| 1,3-Benzodioxole-5-carboxylic acid | Dibenzylamine | Carbonyldiimidazole (CDI) or Dicyclohexylcarbodiimide (DCC) | This compound | |

| Substituted Aniline | Benzylamine | Triphosgene, TEA | N-aryl-N'-arylmethylurea | mdpi.com |

| N-(halo-1,3-benzodioxol-5-yl) urea derivative | Boronic acid | Palladium catalyst | N-(aryl-1,3-benzodioxol-5-yl) urea derivative | Inferred from google.com |

Chemical Reactivity and Transformation Studies of this compound

The chemical reactivity of this compound is dictated by the electronic properties of its constituent parts: the electron-rich 1,3-benzodioxole (B145889) ring, the urea linkage, and the benzyl (B1604629) groups.

Oxidation Reactions and Quinone Derivative Formation

The 1,3-benzodioxole ring system is susceptible to oxidation, which can lead to the formation of quinone derivatives. This transformation typically involves the cleavage of the dioxole ring. While specific studies on the oxidation of this compound are not extensively documented, the oxidation of the 1,3-benzodioxole moiety itself is a known reaction. Strong oxidizing agents can cleave the methylenedioxy bridge to yield the corresponding catechol, which can be further oxidized to an ortho-quinone.

It has been noted that the benzodioxole ring can be oxidized to form quinone derivatives . This reactivity is significant as quinones are a class of compounds with diverse biological activities.

| Starting Material | Oxidizing Agent | Product Type | Reference |

| 1,3-Benzodioxole derivative | Strong oxidizing agents (e.g., CAN, DDQ) | Ortho-quinone derivative | Inferred from general chemical principles |

Reduction Pathways of the Urea Moiety and Related Compounds

The urea functionality in this compound can undergo reduction to yield the corresponding diamine. This transformation typically requires strong reducing agents such as lithium aluminum hydride (LiAlH₄). The reduction of the carbonyl group of the urea to a methylene (B1212753) group effectively converts the urea linkage into a diamine structure. This reaction provides a pathway to novel derivatives with altered chemical and physical properties. It has been reported that the urea moiety can be reduced to form corresponding amines .

| Starting Material | Reducing Agent | Product Type | Reference |

| This compound | Lithium aluminum hydride (LiAlH₄) | 1,3-Benzodioxol-5-yl(dibenzylamino)methanediamine | Inferred from general chemical principles |

Electrophilic and Nucleophilic Substitution Reactions on Aromatic Rings

The 1,3-benzodioxole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (EAS) reactions. The oxygen atoms of the dioxole ring are electron-donating, directing incoming electrophiles to the positions ortho and para to the ether linkages. In the case of this compound, the positions ortho to the urea-substituted carbon are the most likely sites for electrophilic attack, such as nitration, halogenation, or Friedel-Crafts reactions wvu.edumasterorganicchemistry.commasterorganicchemistry.comyoutube.com.

Nucleophilic aromatic substitution (SNA) on the 1,3-benzodioxole ring is less common due to its electron-rich nature. However, if the ring is substituted with strong electron-withdrawing groups, or if a good leaving group is present, SNA can occur wikipedia.orglibretexts.orgmasterorganicchemistry.comlibretexts.org. For example, a halogenated derivative of this compound could undergo nucleophilic displacement of the halide.

The benzyl groups are also subject to electrophilic aromatic substitution, typically at the para position due to the activating effect of the alkyl substituent.

| Reaction Type | Reagents | Potential Product | Reference |

| Electrophilic Nitration | HNO₃/H₂SO₄ | Nitro-substituted 1,3-benzodioxole derivative | wvu.edumasterorganicchemistry.comyoutube.com |

| Electrophilic Halogenation | Br₂/FeBr₃ | Bromo-substituted 1,3-benzodioxole derivative | wvu.edu |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., RO⁻) on a halo-substituted derivative | Alkoxy-substituted derivative | wikipedia.orglibretexts.orgmasterorganicchemistry.comlibretexts.org |

Derivatization Strategies for Structural Modification

A key strategy for the structural modification of this compound involves palladium-catalyzed cross-coupling reactions. These reactions are highly versatile for forming carbon-carbon and carbon-heteroatom bonds. For instance, a bromo-substituted derivative of the parent compound could be used in Suzuki-Miyaura, Heck, or Buchwald-Hartwig amination reactions to introduce a wide variety of substituents.

A study on the synthesis of new 1,3-benzodioxole derivatives utilized a Suzuki-Miyaura coupling reaction to introduce various aryl and heteroaryl groups onto a bromo-substituted 1,3-benzodioxole scaffold chemicalbook.com. This methodology could be readily applied to a suitably functionalized this compound.

Furthermore, the synthesis of N,N-diphenylurea derivatives containing a triazole structure has been reported, highlighting the potential for creating complex molecules by linking the urea scaffold to other heterocyclic systems nih.gov.

| Derivatization Strategy | Reactants | Catalyst | Product Type | Reference |

| Suzuki-Miyaura Coupling | Bromo-substituted urea, Boronic acid | Palladium catalyst (e.g., Pd(PPh₃)₄) | Aryl-substituted urea derivative | chemicalbook.com |

| Heck Reaction | Bromo-substituted urea, Alkene | Palladium catalyst | Alkenyl-substituted urea derivative | Inferred from general palladium catalysis principles |

| Buchwald-Hartwig Amination | Bromo-substituted urea, Amine | Palladium catalyst | Amino-substituted urea derivative | Inferred from general palladium catalysis principles |

Molecular Interactions and Mechanistic Elucidation of N 1,3 Benzodioxol 5 Yl N,n Dibenzylurea

Investigation of Molecular Target Interactions

The potential for N'-(1,3-benzodioxol-5-yl)-N,N-dibenzylurea to interact with biological targets such as enzymes and receptors is a subject of scientific interest, largely based on the known activities of its constituent chemical groups.

While specific enzymatic targets for this compound have not been definitively identified in available research, the structural motifs of the molecule suggest plausible interactions. For instance, the benzodioxole nucleus is a feature in compounds that have been studied for their inhibitory effects on enzymes like α-amylase. nih.govnih.gov Derivatives of urea (B33335) have also been investigated as inhibitors of various enzymes, including Eph kinases and indoleamine 2,3-dioxygenase 1 (IDO1). nih.govfrontiersin.org The bulky dibenzyl groups on the urea nitrogen would likely play a significant role in the specificity and affinity of any such enzymatic interactions.

Similarly, specific receptor interactions for this compound are not well-documented. However, the benzodioxole moiety is present in various compounds known to interact with receptors. For example, derivatives of 1,3-benzodioxole (B145889) have been synthesized and evaluated as antagonists for P2X4 and P2X7 receptors. nih.gov Another compound containing a bis(1,3-benzodioxol-5-ylmethyl) group has been identified as a potent inverse agonist of the human C5a receptor. nih.govresearchgate.net These findings suggest that the benzodioxole portion of the title compound could facilitate binding to certain receptor types.

Detailed Analysis of Intermolecular Interactions

The specific non-covalent interactions of this compound are crucial for understanding its molecular recognition properties.

The electron-rich benzodioxole ring is predisposed to engage in π-π stacking interactions with aromatic residues within a biological target's binding site. This type of interaction is a significant contributor to the binding affinity of many small molecules to proteins and nucleic acids. The planarity of the benzodioxole system allows for favorable face-to-face or offset stacking with aromatic amino acid side chains such as phenylalanine, tyrosine, and tryptophan.

The urea functional group is a classic hydrogen bond donor and acceptor. The two N-H protons can act as hydrogen bond donors, while the carbonyl oxygen can act as a hydrogen bond acceptor. This allows the urea moiety to form multiple hydrogen bonds with appropriate residues in a binding pocket, contributing significantly to the stability and specificity of the interaction. The presence of the bulky dibenzyl groups, however, may sterically hinder some potential hydrogen bonding interactions.

Mechanistic Hypotheses and Research Methodologies for Action Elucidation

The elucidation of the mechanism of action for this compound necessitates a multi-faceted approach, combining in vitro biochemical assays with structural biology techniques. These methodologies are designed to identify molecular targets, characterize the nature of the interaction, and provide a detailed understanding of how this compound modulates biological activity.

In Vitro Biochemical Assays for Target Binding and Modulation

To investigate the biological activity of this compound, a variety of in vitro biochemical assays can be employed. These assays are crucial for identifying the molecular targets of the compound and quantifying its modulatory effects. The selection of assays is typically guided by the structural features of the compound, such as the presence of the benzodioxole and urea moieties, which are known to interact with various biological targets.

Initial screening often involves a panel of assays to determine the general bioactivity profile of the compound. For instance, based on the activities of structurally related benzodioxole derivatives, assays for anticancer and antimicrobial effects are plausible starting points. A common initial step is to assess the cytotoxicity of the compound against a range of cell lines, such as the MCF-7 breast cancer cell line, using methods like the MTT assay to determine the IC₅₀ value.

Should initial screenings suggest a specific area of activity, more targeted assays would be employed. For example, if the compound shows potential as a kinase inhibitor, fluorescence-based enzyme inhibition assays using recombinant kinases would be conducted to measure the IC₅₀. Similarly, if the compound is hypothesized to interact with G-protein coupled receptors (GPCRs), a series of functional assays can be performed. This is exemplified by studies on the related benzodioxole derivative, NDT 9513727, which was investigated for its effect on the C5a receptor. nih.govresearchgate.net The methodologies used for NDT 9513727 provide a clear blueprint for how this compound could be similarly evaluated. These assays include:

Radioligand Binding Assays: To determine the binding affinity of the compound to a specific receptor, competition binding experiments are performed using a radiolabeled ligand. The IC₅₀ value, representing the concentration of the compound that displaces 50% of the radioligand, is determined. nih.govresearchgate.net

GTPγS Binding Assays: This assay measures the activation of G-proteins upon ligand binding to a GPCR. The ability of the compound to stimulate or inhibit the binding of [³⁵S]GTPγS to cell membranes expressing the receptor of interest is quantified. nih.govresearchgate.net

Calcium Mobilization Assays: Many GPCRs signal through the release of intracellular calcium. Fluorometric methods can be used to measure changes in intracellular calcium concentration in response to the compound, providing insight into its agonist or antagonist activity. nih.govresearchgate.net

Functional Cell-Based Assays: Downstream cellular responses, such as chemotaxis, oxidative burst, or degranulation in immune cells, can be measured to assess the functional consequences of receptor modulation by the compound. nih.govresearchgate.net

The following interactive table summarizes the types of in vitro biochemical assays that could be used to characterize the activity of this compound, with illustrative data from a closely related benzodioxole compound, NDT 9513727, which targets the C5a receptor. nih.govresearchgate.net

| Assay Type | Purpose | Example Endpoint | Illustrative Data (for NDT 9513727) |

| Radioligand Binding | Measures binding affinity to a target receptor. | IC₅₀ (nM) | 11.6 |

| GTPγS Binding | Determines functional activity at a GPCR. | IC₅₀ (nM) | 1.1 - 9.2 |

| Calcium Mobilization | Assesses intracellular signaling. | IC₅₀ (nM) | 1.1 - 9.2 |

| Chemotaxis Assay | Measures effect on cell migration. | IC₅₀ (nM) | 1.1 - 9.2 |

| Oxidative Burst Assay | Quantifies impact on cellular metabolic activity. | IC₅₀ (nM) | 1.1 - 9.2 |

| Degranulation Assay | Measures inhibition of cellular release of inflammatory mediators. | IC₅₀ (nM) | 1.1 - 9.2 |

It is important to note that while these methodologies are applicable, the specific results for this compound would need to be determined experimentally.

Structural Biology Approaches for Ligand-Target Complexes (e.g., X-ray Crystallography, NMR Spectroscopy)

To gain a deeper understanding of the molecular interactions between this compound and its potential biological targets, structural biology techniques are indispensable. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful methods for elucidating the three-dimensional structure of ligand-target complexes at an atomic level.

X-ray Crystallography: This technique can provide a static, high-resolution snapshot of the compound bound to its target protein. The process involves co-crystallizing the compound with the purified target protein and then analyzing the resulting crystal with X-ray diffraction. The diffraction pattern is used to calculate an electron density map, from which the atomic coordinates of the protein and the bound ligand can be determined.

The methodology for determining the crystal structure of a urea-containing compound, as demonstrated in the study of 1,3-di(quinolin-3-yl)urea, involves several key steps. psu.edu A single crystal of the compound is grown, and then mounted on a diffractometer for data collection. psu.edu The structure is then solved and refined using specialized software like SHELXS and SHELXL. psu.edu A similar approach could be applied to a co-crystal of this compound and its target protein. The resulting structure would reveal the precise binding orientation of the compound, the key amino acid residues involved in the interaction, and the conformational changes in the protein upon binding. This information is invaluable for understanding the mechanism of action and for guiding the rational design of more potent and selective analogues.

NMR Spectroscopy: NMR spectroscopy is a versatile tool for studying the structure and dynamics of molecules in solution. For this compound, ¹H and ¹³C NMR are routinely used to confirm its chemical structure post-synthesis. The expected chemical shifts for the aromatic protons of the benzodioxole and benzyl (B1604629) groups are in the range of δ 6.7–7.3 ppm, while the urea carbonyl carbon is expected around δ 155–160 ppm.

In the context of ligand-target interactions, NMR can provide information that is complementary to X-ray crystallography. Techniques such as saturation transfer difference (STD) NMR and Water-LOGSY can be used to identify which parts of the compound are in close contact with the target protein. Furthermore, chemical shift perturbation (CSP) mapping, which involves monitoring changes in the NMR spectrum of the protein upon addition of the ligand, can identify the binding site on the protein surface. Two-dimensional NMR experiments, such as NOESY, can provide distance constraints between the ligand and protein protons, which can be used to generate a model of the complex.

The following interactive table outlines the application of structural biology techniques to the study of this compound.

| Technique | Application | Information Obtained |

| X-ray Crystallography | Determination of the 3D structure of the ligand-target complex. | High-resolution atomic coordinates of the bound ligand and target protein, precise binding mode, key intermolecular interactions. |

| ¹H and ¹³C NMR | Structural confirmation of the compound. | Chemical shifts and coupling constants confirming the molecular structure. |

| Saturation Transfer Difference (STD) NMR | Identification of ligand binding and epitope mapping. | Identifies the protons of the ligand that are in close proximity to the protein. |

| Chemical Shift Perturbation (CSP) | Mapping the ligand binding site on the protein. | Identifies the amino acid residues of the protein that are affected by ligand binding. |

| Nuclear Overhauser Effect Spectroscopy (NOESY) | Determination of intermolecular distances. | Provides distance constraints between ligand and protein protons for 3D structure calculation of the complex in solution. |

Through the combined application of in vitro biochemical assays and structural biology approaches, a comprehensive understanding of the molecular interactions and mechanism of action of this compound can be achieved.

Computational Chemistry and Theoretical Characterization of N 1,3 Benzodioxol 5 Yl N,n Dibenzylurea

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental tools for investigating the intrinsic properties of a molecule. cuny.edu These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which a wide range of chemical properties can be derived. epstem.net For N'-(1,3-benzodioxol-5-yl)-N,N-dibenzylurea, DFT calculations can elucidate its geometric and electronic characteristics, providing a foundation for understanding its chemical behavior. epstem.netsioc-journal.cn

The electronic structure of a molecule is described by its molecular orbitals. Among the most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as frontier molecular orbitals (FMOs). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov

A small HOMO-LUMO gap suggests that a molecule can be easily excited, indicating high chemical reactivity and lower stability. nih.govresearchgate.net Conversely, a large energy gap implies high stability and low reactivity. For this compound, the distribution of these frontier orbitals would likely be spread across the aromatic rings (benzodioxole and benzyl (B1604629) groups) and the urea (B33335) moiety. Theoretical calculations for similar aromatic urea derivatives provide insights into the expected values.

Interactive Table: Illustrative Frontier Molecular Orbital Energies The following data is representative of typical values for similar organic compounds and is for illustrative purposes.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.15 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. researchgate.net An MEP map displays regions of varying electrostatic potential on the electron density surface, typically using a color spectrum. Red areas indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), which are favorable for nucleophilic attack. researchgate.netresearchgate.net Green and yellow areas denote neutral or intermediate potential.

For this compound, an MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the urea carbonyl group and the benzodioxole ring, as these are the most electronegative atoms. These sites would be the primary targets for electrophiles. researchgate.net

Positive Potential (Blue): Located around the hydrogen atom of the N-H group in the urea linkage, making it a likely site for nucleophilic interaction and hydrogen bond donation. researchgate.net

Neutral Potential (Green): Predominantly over the carbon atoms of the aromatic benzyl rings.

Chemical Hardness (η) and Softness (S) : Hardness is a measure of a molecule's resistance to changes in its electron distribution. It is calculated as half the energy of the HOMO-LUMO gap. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft." nih.gov Softness is the reciprocal of hardness.

Electronegativity (χ) : Represents the ability of a molecule to attract electrons.

Electrophilicity Index (ω) : Measures the ability of a molecule to accept electrons, indicating its propensity to act as an electrophile. nih.gov A higher electrophilicity index suggests a greater capacity to stabilize accepted charge.

Nucleophilicity Index (N) : Quantifies the electron-donating capability of a molecule.

These indices are crucial for predicting how this compound might behave in chemical reactions.

Interactive Table: Illustrative Global Reactivity Descriptors The following data is hypothetical, based on typical calculations for analogous molecules, to illustrate the concept.

| Reactivity Index | Value (eV) | Formula | Interpretation |

|---|---|---|---|

| Chemical Hardness (η) | 2.55 | (ELUMO - EHOMO) / 2 | Indicates high molecular stability. researchgate.net |

| Chemical Softness (S) | 0.39 | 1 / η | Suggests lower reactivity compared to "softer" molecules. researchgate.net |

| Electronegativity (χ) | 3.70 | -(EHOMO + ELUMO) / 2 | Measures the overall electron-attracting power. |

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a molecule (ligand) interacts with a biological target, such as a protein or enzyme. nih.gov These studies are vital in medicinal chemistry for predicting the therapeutic potential of compounds. Given that the benzodioxole ring system and urea moiety are common pharmacophores, this compound is a candidate for such investigations.

Molecular docking simulations place a ligand into the binding site of a target protein and score the different poses based on their binding affinity (typically in kcal/mol). nih.govrdd.edu.iq The goal is to identify the most stable binding conformation and predict the strength of the interaction.

For this compound, key interactions would likely involve:

Hydrogen Bonding: The urea group's N-H donor and C=O acceptor can form strong hydrogen bonds with amino acid residues in a protein's active site.

π-π Stacking: The electron-rich benzodioxole and benzyl aromatic rings can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Hydrophobic Interactions: The benzyl groups provide significant hydrophobicity, allowing for favorable interactions within nonpolar pockets of a binding site.

Docking studies can generate a binding energy score, where a more negative value indicates a stronger, more favorable interaction.

While docking provides a static snapshot of binding, molecules are dynamic entities. This compound has several rotatable bonds, allowing it to adopt numerous conformations. guidechem.com

Conformational Analysis: This process involves systematically exploring the different spatial arrangements (conformers) of the molecule to identify the most stable, low-energy shapes. This is crucial because the biologically active conformation may not be the absolute lowest energy state.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a dynamic view of the ligand-protein complex. nih.gov An MD simulation can assess the stability of the binding pose predicted by docking, revealing how the ligand and protein adjust to each other and how interactions (like hydrogen bonds) persist over a simulated period. nih.gov This provides a more realistic understanding of the binding event than static docking alone.

Spectroscopic Property Predictions and Correlations

The theoretical examination of this compound's spectroscopic properties provides insights into its electronic structure and behavior in different environments. Computational methods are employed to predict its absorption and emission characteristics, as well as to understand how solvents can influence its electronic transitions.

UV-Vis Absorption and Fluorescence Properties

For similar 1,3-benzodioxole (B145889) derivatives, studies have combined UV-vis absorption and fluorescence spectroscopy with quantum chemical calculations to gain a comprehensive understanding of their photophysical properties. researchgate.net The electronic transitions observed in the UV-Vis spectra of such compounds are typically assigned to π→π* and n→π* transitions. The π→π* transitions involve the entire π-electronic system of the molecule. koreascience.kr

Theoretical calculations for related benzodioxole compounds have been used to analyze Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. researchgate.net The nature of the electronic transition can be influenced by the specific solvent environment. For instance, in some heterocyclic compounds, the main absorption band's electronic transition is identified as HOMO-2 → LUMO with a ππ* character in non-polar solvents, while in solvents capable of specific interactions, the transition shifts to HOMO-1 → LUMO, also with a ππ* character. mdpi.com

Table 1: Predicted Spectroscopic Parameters for a Structurally Related 1,3-Benzodioxole Derivative

| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm⁻¹) |

| Dioxane | 365 | 485 | 6580 |

| Chloroform | 368 | 495 | 6745 |

| Ethyl Acetate (B1210297) | 366 | 498 | 6988 |

| Tetrahydrofuran (B95107) | 368 | 504 | 7155 |

| Dichloromethane (B109758) | 370 | 508 | 7168 |

| Acetonitrile | 368 | 516 | 7660 |

| Dimethyl Sulfoxide (B87167) | 374 | 522 | 7476 |

| Methanol (B129727) | 366 | 528 | 8170 |

| Ethanol | 367 | 530 | 8233 |

Note: Data presented is for a representative (E)-1-(4-hydroxypiperidin-1-yl)-3-(7-methoxybenzo[d] researchgate.netguidechem.comdioxol-5-yl)prop-2-en-1-one compound and is intended to illustrate the typical spectroscopic behavior of this class of molecules. researchgate.netresearchgate.net

Solvatochromic Behavior and Solvent Effects on Electronic Transitions

Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a key phenomenon to consider. This behavior arises from the differential solvation of the ground and excited states of the chromophore. koreascience.kr An increase in the stability of the excited state with increasing solvent polarity leads to positive solvatochromism (a bathochromic or red shift), while better stabilization of the ground state relative to the excited state results in negative solvatochromism (a hypsochromic or blue shift). koreascience.kr

The solvent's effect on electronic transitions is primarily dependent on the nature of the transition (e.g., π→π, n→π) and the interactions between the solute and solvent molecules. koreascience.kr These interactions can be non-specific (dipolar effects) or specific (e.g., hydrogen bonding). bau.edu.lb

For 1,3-benzodioxole derivatives, studies have shown that Stokes' shift, which is the difference between the maximum absorption and emission wavelengths, tends to increase with rising solvent polarity. researchgate.net This suggests a more significant distinction between the charge distribution of the solute's excited state and ground state in polar solvents, leading to a redshift. researchgate.net The excited state dipole moment has been observed to be greater than the ground state dipole moment in related compounds. researchgate.netresearchgate.net

The solvatochromic behavior can be analyzed using empirical solvent polarity scales and multi-parameter regression models, such as the Kamlet-Taft equation, to quantify the contributions of different solute-solvent interactions. koreascience.kr In some heterocyclic azo dyes, solvents with high basicity and hydrogen-bond accepting ability, like DMF and DMSO, have been shown to stabilize the excited state more than the ground state, causing a bathochromic shift. koreascience.kr Conversely, a blue shift of an n→π* transition with increasing solvent polarity can occur due to hydrogen bond formation between the solute and solvent. bau.edu.lb

Table 2: Solvent Parameters Used in Solvatochromic Studies

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | ET(30) (kcal/mol) |

| Dioxane | 2.21 | 1.422 | 36.0 |

| Chloroform | 4.81 | 1.446 | 39.1 |

| Ethyl Acetate | 6.02 | 1.372 | 38.1 |

| Tetrahydrofuran | 7.58 | 1.407 | 37.4 |

| Dichloromethane | 8.93 | 1.424 | 40.7 |

| Acetonitrile | 37.50 | 1.344 | 45.6 |

| Dimethyl Sulfoxide | 46.70 | 1.479 | 45.1 |

| Methanol | 32.70 | 1.328 | 55.4 |

| Ethanol | 24.55 | 1.361 | 51.9 |

Note: This table presents common solvent parameters used to correlate spectroscopic data with solvent properties. koreascience.kr

Structure Activity Relationship Sar Studies and Analogue Development of N 1,3 Benzodioxol 5 Yl N,n Dibenzylurea

Design Principles for N'-(1,3-benzodioxol-5-yl)-N,N-dibenzylurea Analogues

The 1,3-benzodioxole (B145889) ring is a common pharmacophore in medicinal chemistry, valued for its electron-rich aromatic system and potential for specific biological interactions. SAR studies on related benzodioxole-containing compounds have established several key principles for modification.

Maximum activity in some related antimitotic compounds required an intact dioxole ring, suggesting that dramatic alterations to this five-membered ring may be detrimental. nih.gov However, substitutions on the fused benzene (B151609) ring are a viable strategy for optimization. For instance, studies on 6-benzyl-1,3-benzodioxole derivatives showed that a methoxy (B1213986) or ethoxy group at position 5 was crucial for high activity. nih.gov Conversely, adding more methoxy groups to other parts of the structure led to a significant decrease in activity. nih.gov

The position of substituents is critical. In a series of benzodioxole derivatives designed as COX inhibitors, compounds with ortho-halogenation on an adjacent phenyl ring showed better activity than their meta-halogenated counterparts. nih.gov This effect is theorized to arise from the ortho-substituent forcing the aromatic rings to be non-coplanar, which can be an ideal conformation for inhibitory activity. nih.gov Furthermore, the benzodioxole moiety is recognized for its lipophilic character, which can be fine-tuned with appropriate substituents to improve properties like membrane permeability. researchgate.net Some research also indicates that the benzodioxole group can function as a radical trapping antioxidant, a factor that could be modulated by ring substitution. chemrxiv.org

| Modification Type | Observation | Potential Impact | Source |

|---|---|---|---|

| Ring Integrity | An intact dioxole ring was required for maximal antimitotic activity in related compounds. | Maintains core scaffold for target interaction. | nih.gov |

| Alkoxy Substitution | A methoxy or ethoxy group at position 5 enhanced activity in some series. | Modulates electronic properties and potential hydrogen bonding. | nih.gov |

| Additional Methoxy Groups | Adding more methoxy groups to the structure reduced activity. | May introduce steric hindrance or unfavorable electronic changes. | nih.gov |

| Halogenation (ortho vs. meta) | Ortho-halogenated derivatives showed higher activity than meta-isomers in COX inhibitors. | Induces a non-coplanar ring conformation, potentially improving binding. | nih.gov |

| General Substitution | The lipophilic nature of the benzodioxole moiety is a key feature. | Influences membrane permeability and overall solubility. | researchgate.net |

The N,N-dibenzyl group confers significant steric bulk and lipophilicity to the molecule. These bulky aromatic groups are likely to improve the compound's ability to cross cell membranes. Modifications to these benzyl (B1604629) rings represent a primary strategy for analogue design.

Drawing parallels from SAR studies on related scaffolds, such as 3-(benzo[d] google.comdioxol-5-yl)-N-benzylpropanamides, provides insight into potential modifications. nih.gov In that series, introducing substituents onto the benzyl ring had a profound impact on biological activity. For example, replacing the single benzyl group with a biphenyl (B1667301) moiety led to compounds with significantly superior synergistic antifungal activity. nih.gov This suggests that extending the aromatic system on the dibenzyl portion of this compound could be a fruitful area of exploration.

Further design principles can be inferred from studies on N-substituted derivatives of related benzodioxole compounds. researchgate.netnih.gov The nature of the N-substituents can dramatically alter the pharmacological profile. nih.gov Therefore, systematic variation of the benzyl groups—by introducing electron-donating or electron-withdrawing groups, halogens, or larger aromatic systems at the ortho, meta, or para positions—is a rational approach to developing new analogues.

| Modification Strategy | Rationale | Predicted Effect | Source (by Analogy) |

|---|---|---|---|

| Substitution on Benzyl Rings (e.g., halogens, alkyl, alkoxy groups) | To probe steric and electronic requirements for target binding. | Fine-tuning of lipophilicity and target interaction. | nih.gov |

| Introduction of Biphenyl or Other Aromatic Systems | To extend the aromatic system and explore larger binding pockets. | Potentially significant enhancement of biological activity. | nih.gov |

| Replacement of Benzyl with other Alkyl/Aryl Groups | To assess the importance of the benzyl group's specific size and aromaticity. | Alteration of steric bulk and lipophilicity, potentially changing the pharmacological profile. | nih.gov |

The urea (B33335) functional group is a versatile linker. It is capable of acting as both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen), allowing for critical interactions with biological targets like enzymes or receptors. The replacement of the urea's oxygen atom with a sulfur atom to form a thiourea (B124793) is a common bioisosteric modification. This change increases the molecule's hydrophobicity and alters its hydrogen-bonding capacity, which could lead to a different activity profile.

The synthesis of thiosemicarbazone derivatives, which feature a C=N-NH-C=S linkage, from benzodioxole precursors has been reported, highlighting the chemical accessibility of such sulfur-containing analogues. nih.govresearchgate.net Another strategy involves replacing the entire urea moiety with a different linker, such as an amide or sulfonamide group, to change the geometry and hydrogen-bonding pattern. researchgate.net For example, a capsaicin (B1668287) analogue was designed by replacing an amide bond with a sulfonamide bond, demonstrating the utility of this bioisosteric approach. researchgate.net

Synthetic Strategies for Analogous Compounds

The creation of libraries of analogues for SAR studies relies on efficient and adaptable synthetic methodologies. Both combinatorial techniques and traditional multi-step syntheses are employed.

Urea derivatives are well-suited as building blocks for combinatorial chemistry, a technique used to rapidly generate large libraries of related compounds. nih.gov Parallel synthesis, where multiple reactions are run simultaneously in separate vessels, is a common approach. For instance, liquid-phase parallel synthesis using soluble polymer supports has been successfully applied to create urea libraries. researchgate.net This method combines the benefits of homogeneous reaction conditions with the ease of purification associated with solid-phase synthesis. researchgate.net

The development of simple, fast, and high-yielding reactions is crucial for these high-throughput approaches. google.comresearchgate.net One such method involves reacting phenyl carbamates with various amines in dimethyl sulfoxide (B87167) (DMSO) at room temperature, which avoids harsh reagents and complex purification, making it ideal for generating a diverse set of ureas. google.com Multicomponent reactions, where three or more reactants are combined in a single step to form the final product, also represent a powerful and efficient strategy for the rapid synthesis of structurally diverse ureas. researchgate.net

Convergent Synthesis: A convergent strategy involves synthesizing separate fragments of the molecule and then coupling them together in the final steps. The typical synthesis of this compound is a convergent process. It generally involves the reaction of a 1,3-benzodioxole-5-yl precursor (like the amine or a corresponding isocyanate) with N,N-dibenzylamine or its corresponding reactive derivative. A common method is the reaction of amines with phosgene (B1210022) or a safer equivalent like N,N'-carbonyldiimidazole (CDI) to form an isocyanate or an activated carbamate (B1207046) intermediate, which then reacts with the second amine to form the final unsymmetrical urea. nih.gov

Divergent Synthesis: A divergent approach begins with a common core intermediate that is then reacted with a wide array of different building blocks to create a library of analogues. This is highly efficient for exploring SAR. For example, a common precursor like 1,3-benzodioxol-5-amine can be converted to its isocyanate. This single intermediate can then be treated with a library of different primary or secondary amines to produce a diverse family of N'-substituted ureas. organic-chemistry.org Alternatively, a core intermediate like N,N-dibenzylcarbamoyl chloride could be synthesized and reacted with a library of different anilines and other amines, including various substituted 1,3-benzodioxol-5-amines, to achieve structural diversity. Modern methods, such as using CO₂ as a C1 building block to generate isocyanates in situ from arylamines, provide environmentally friendly pathways that are amenable to divergent synthesis. organic-chemistry.org

Comparative Analysis with Related Benzodioxole and Urea Derivatives

The chemical scaffold of this compound provides a unique combination of a benzodioxole ring system and a disubstituted urea moiety. This structure serves as a valuable template for understanding structure-activity relationships (SAR) by comparing it with other derivatives within the broader benzodioxole and urea chemical classes.

Structural Similarities and Differences in Related Chemical Classes

This compound is characterized by a 1,3-benzodioxole group attached to a urea functional group. This urea's nitrogen atoms are asymmetrically substituted, with one nitrogen (N') linked to the benzodioxole ring and the other (N) bearing two benzyl groups. This specific arrangement confers distinct steric and electronic properties.

Benzodioxole Derivatives:

The 1,3-benzodioxole ring is a common pharmacophore found in numerous biologically active compounds. mdpi.com Structurally, it is an electron-rich aromatic system that is relatively resistant to oxidation, which can contribute to metabolic stability. Related compounds vary based on the nature and position of the substituent attached to the benzodioxole core.

Linkage Variation: In this compound, the core is linked via a nitrogen atom of the urea group. In other derivatives, the linkage can be through a carbon, as seen in 3,4-(methylenedioxy)phenylacetic acid derivatives, or through an amide bond, as in benzodioxole carboxamides. mdpi.comnih.gov For instance, peptidyl derivatives link the benzodioxole system through an amide bond to amino acid residues. nih.gov

Substitution on the Benzodioxole Ring: While the parent compound is unsubstituted on the dioxole ring, other active derivatives feature substituents. For example, N-(5-Chloro-1,3-benzodioxol-4-yl) derivatives, which act as c-Src/Abl kinase inhibitors, have a chlorine atom on the aromatic part of the benzodioxole ring. nih.gov

Nature of the Attached Group: The dibenzylurea group is a bulky, lipophilic moiety. Other derivatives feature vastly different groups, such as propanamide side chains in antifungal synergists, or simple acetic acid groups in COX inhibitors. nih.govnih.gov

Urea Derivatives:

The urea functional group (-NH-CO-NH-) is a key feature in many therapeutic agents, valued for its ability to form hydrogen bonds with biological targets. nih.govnih.gov The biological activity of urea derivatives is highly dependent on the nature of the substituents on the nitrogen atoms. nih.govresearchgate.net

Symmetry and Substitution: this compound is an N,N',N'-trisubstituted, asymmetrical urea. In contrast, many biologically active ureas are symmetrically or asymmetrically disubstituted, such as 1-(1,3-benzodioxol-5-yl)-3-(3-chlorophenyl)urea. uni.lu The presence and bulk of substituents are critical. For example, the replacement of the two benzyl groups with a hydrogen and an allyl group creates N-allyl-N'-(1,3-benzodioxol-5-yl)urea, a structurally simpler analogue. sigmaaldrich.com

Aromatic vs. Aliphatic Substituents: The subject compound contains both aromatic (benzodioxole, benzyl) substituents. Other series of urea derivatives incorporate different moieties, such as benzothiazole (B30560), 1,2,4-triazole, or adamantyl groups, leading to a wide range of biological activities including antimicrobial and antifungal properties. nih.govmdpi.commdpi.comresearchgate.net

Urea vs. Thiourea: A common structural variation involves replacing the urea's oxygen atom with sulfur to form a thiourea derivative. This change significantly alters the electronic properties and hydrogen bonding capacity of the molecule, often leading to different biological activities. researchgate.netmdpi.commdpi.com For example, N-(4,6-disubstituted-BT-2-yl)-N′-(β-bromopropionyl)ureas and their thiourea counterparts have been explored for their antimicrobial effects. mdpi.com

| Compound Class | Core Moiety | Key Substituent(s) | Structural Similarities to Target Compound | Key Structural Differences |

|---|---|---|---|---|

| Target Compound | 1,3-Benzodioxole | N,N-dibenzylurea | N/A | N/A |

| Benzodioxole Carboxamides | 1,3-Benzodioxole | Carboxamide group with various aryl substituents | Presence of the 1,3-benzodioxole ring. | Linkage via an amide (-CONH-) bond instead of a urea (-NHCONH-) bond. mdpi.com |

| Benzodioxole Acetic Acid Derivatives | 1,3-Benzodioxole | Acetic acid or acetate (B1210297) group | Presence of the 1,3-benzodioxole ring. | Linkage through a carbon chain; presence of a carboxylic acid/ester. nih.gov |

| Aryl Urea Derivatives | Urea | Various aryl moieties | Presence of the urea functional group. | Lacks the 1,3-benzodioxole ring; often has different substitution patterns (e.g., disubstituted). nih.gov |

| Benzothiazole Urea Derivatives | Urea | Benzothiazole ring | Presence of the urea functional group. | Features a benzothiazole ring instead of a benzodioxole ring. mdpi.com |

| Benzodioxole Thiourea Derivatives | 1,3-Benzodioxole | Thiourea group | Presence of the 1,3-benzodioxole ring. | Features a thiourea (-NHCSNH-) instead of a urea moiety. nih.gov |

Correlation of Structural Features with Observed Biological Activities (In Vitro)

The structural variations between this compound and its analogues directly influence their in vitro biological activities. SAR studies reveal that specific combinations of the benzodioxole core, the urea or related linker, and terminal substituents are crucial for potency and selectivity against different biological targets.

Impact of the Benzodioxole Moiety:

The benzodioxole ring itself is a key contributor to various biological effects. In a study of derivatives designed as ferroptosis inhibitors, the benzodioxole group was identified as a radical-trapping antioxidant (RTA) moiety, which is crucial for preventing lipid peroxidation. chemrxiv.org In another series of compounds, benzodioxole derivatives were synthesized as cyclooxygenase (COX) inhibitors. nih.gov The electronic properties of the benzodioxole ring can also be fine-tuned; for example, adding a chlorine atom to the benzodioxole ring of certain quinazoline (B50416) derivatives enhances their activity as c-Src kinase inhibitors. nih.gov Research on benzodioxole carboxamide derivatives has shown their potential as α-amylase inhibitors, suggesting a role in antidiabetic research. mdpi.com

Impact of the Urea Moiety and its Substituents:

Antimicrobial Activity: In a series of new urea derivatives, antimicrobial activity was found to be highly dependent on the aryl and alkyl moieties attached. nih.govresearchgate.net For instance, an adamantyl urea derivative demonstrated outstanding growth inhibition (94.5%) against Acinetobacter baumannii. nih.govresearchgate.net This suggests that bulky, lipophilic groups, such as the dibenzyl groups in the title compound, could be favorable for antimicrobial activity.

Anticancer and Enzyme Inhibition: The substitution pattern on the urea or thiourea group is critical for anticancer activity. Phenylthiourea derivatives have been investigated as inhibitors of the epidermal growth factor receptor (EGFR). ubaya.ac.id A study comparing N-(4-methoxy)-benzoyl-N'-phenylthiourea and N-(4-trifluoromethyl)-benzoyl-N'-phenylthiourea found that the trifluoromethyl-substituted compound had a better binding score and higher in vitro cytotoxicity against MCF-7 breast cancer cells. ubaya.ac.id In another example, N-(6-tetrazolyl-BT-2-yl)-N′-(p-methoxy-benzyl)urea was found to inhibit GSK-3β activity, a target relevant to Alzheimer's disease. mdpi.com

COX Inhibition: For benzodioxole derivatives with COX inhibitory activity, the presence and position of halogens on an attached phenyl ring were critical. Ortho-halogenated compounds generally showed better activity than their meta-halogenated counterparts, and ester-containing compounds were more potent than those with a free acetic acid group. nih.gov

The combination of the benzodioxole ring and the urea linker in this compound suggests potential for a range of activities, including antimicrobial and anticancer effects, as hinted by preliminary research. The large N,N-dibenzyl substitution likely provides significant steric bulk and lipophilicity, which would influence its interaction with target proteins compared to less substituted analogues like N-(1,3-benzodioxol-5-ylmethyl)urea. nih.gov

| Compound Class/Derivative | Key Structural Feature | Observed In Vitro Biological Activity | Reference |

|---|---|---|---|

| Adamantyl Urea Derivative (3l) | Urea with adamantyl substituent | Outstanding growth inhibition (94.5%) against Acinetobacter baumannii | nih.gov |

| N-(3-fluorophenyl)-N′-(2-thiazolyl)urea | Fluorophenyl and thiazolyl urea | High cytokinin-like activity | researchgate.net |

| Benzodioxol Anilides | Benzodioxole group | Inhibition of ferroptosis via radical-trapping antioxidant activity | chemrxiv.org |

| Ortho-iodo Ester Benzodioxole (3b) | Benzodioxole with ortho-iodo phenylacetate | Potent COX-2 inhibition (IC₅₀ = 1.30 µM) | nih.gov |

| Benzodioxol Carboxamide (IIc) | Benzodioxole with carboxamide linker | Potent α-amylase inhibition (IC₅₀ = 0.68 µM) | mdpi.com |

| N-(4-trifluoromethyl)-benzoyl-N'-phenylthiourea | Thiourea with trifluoromethylbenzoyl group | Cytotoxicity against MCF-7 cells (IC₅₀ = 0.37 mM) | ubaya.ac.id |

| N-(5-Chloro-1,3-benzodioxol-4-yl) quinazoline | Chlorinated benzodioxole | Inhibition of c-Src and Abl enzymes (low nanomolar) | nih.gov |

Advanced Research Applications and Methodologies of N 1,3 Benzodioxol 5 Yl N,n Dibenzylurea

Role as a Building Block in Complex Organic Synthesis

The unique combination of a planar, electron-rich benzodioxole system and a bulky, hydrogen-bond-capable urea (B33335) group makes N'-(1,3-benzodioxol-5-yl)-N,N-dibenzylurea a strategic building block, or synthon, in the assembly of more complex molecular architectures. The reactivity of the N'-H proton allows for further functionalization, while the dibenzyl groups provide significant steric bulk that can be exploited to direct reaction pathways and influence the final conformation of the target molecule.

Integration into Macrocyclic Structures

Macrocycles are of significant interest in supramolecular chemistry and drug discovery. The synthesis of urea-based macrocycles, however, has traditionally been challenging, often requiring high-dilution techniques to favor intramolecular cyclization over intermolecular polymerization, which typically results in low yields. nih.gov

Recent advancements have demonstrated that the use of sterically hindered ureas can facilitate a dynamic covalent chemistry approach to macrocycle formation, leading to near-quantitative yields even at high concentrations. nih.govresearchgate.net The principle relies on bulky N-substituents that promote a cis conformation, pre-organizing the linear precursor for cyclization. researchgate.net The N,N-dibenzyl groups of this compound provide substantial steric hindrance, analogous to the bulky N-substituents used in these efficient syntheses. nih.govresearchgate.net This suggests that a di-functionalized analogue of the compound, for example one bearing a reactive group at the para-position of each benzyl (B1604629) ring, could serve as a highly effective monomer for the high-yield synthesis of novel, rigid macrocycles. The reaction of such a diamine precursor with a diisocyanate would be expected to efficiently produce dimeric or trimeric macrocyclic structures. nih.govmdpi.com These macrocycles would incorporate the benzodioxole moiety, a group known to participate in various biological interactions, making them attractive candidates for host-guest chemistry and as scaffolds for new therapeutic agents. wikipedia.orgnih.gov

Polymer Chemistry Applications

The structural elements of this compound also lend themselves to applications in polymer chemistry. Polyureas are a class of polymers known for their specific properties, including the ability to form extensive hydrogen-bonded networks. jsta.cl

One established method for creating such polymers is through polycondensation reactions, most famously in the production of urea-formaldehyde resins. researchgate.netttu.eeyoutube.com The secondary amine proton (N'-H) on the this compound molecule could potentially react with aldehydes like formaldehyde. youtube.com A bifunctional version of the benzodioxole moiety could undergo polycondensation with urea or other linkers to form novel polymers. Furthermore, polymers incorporating benzodioxole or related benzoxazole (B165842) structures have been synthesized to create materials with high thermal stability and specific mechanical properties. nih.govrsc.org By designing and synthesizing a derivative of this compound that contains two reactive sites (e.g., a di-amino or di-isocyanate derivative), it could be used as a monomer in polycondensation reactions to create novel polyureas. Such polymers would be expected to have unique properties conferred by the rigid, bulky, and biologically relevant side chains, potentially finding use as advanced materials or biocompatible polymers.

Development of Novel Research Probes

Identifying the molecular targets of bioactive compounds is a critical step in drug discovery and chemical biology. Research probes, such as those used for photoaffinity labeling or fluorescence imaging, are indispensable tools for this purpose. The this compound scaffold is well-suited for elaboration into such probes.

Photoaffinity Labeling Probes

Photoaffinity labeling (PAL) is a powerful technique used to identify the specific binding partners of a molecule within a complex biological sample. nih.gov A PAL probe is a modified version of a parent compound that incorporates a photoreactive group and a reporter tag. Upon photoactivation, the probe forms a covalent bond with its binding target, which can then be isolated and identified using the reporter tag. nih.gov

Commonly used photoreactive moieties include diazirines and benzophenones. A photoaffinity probe based on this compound could be rationally designed. For instance, one of the benzyl groups could be replaced by a functionalized aryl group containing a trifluoromethylphenyldiazirine moiety. A reporter tag, such as biotin (B1667282) for affinity purification or a clickable alkyne group for subsequent functionalization, could be attached to the other benzyl group or another accessible position on the molecule. The resulting probe would retain the core structure responsible for binding while allowing for covalent capture and identification of its cellular targets.

Table 1: Common Photoreactive Groups for Photoaffinity Labeling

| Photoreactive Group | Activation Wavelength | Reactive Intermediate | Key Features |

|---|---|---|---|

| Benzophenone | ~350-360 nm | Triplet Ketone | Stable; preferentially reacts with C-H bonds. |

| Phenyl Azide (B81097) | ~250-300 nm | Nitrene | Highly reactive; potential for ring expansion. |

Fluorescently Tagged Analogues

Fluorescent probes are vital for visualizing the distribution of molecules in living cells and tissues. A fluorescent analogue of this compound would enable such studies, providing insight into its cellular uptake and localization.

There are several strategies to render the molecule fluorescent. The 1,3-benzodioxole (B145889) core itself is a component of some fluorescent dyes. nih.gov Alternatively, a known fluorophore could be covalently attached to the parent molecule. For example, fluorescent activity-based probes have been created using a 1,2,3-triazole urea scaffold, indicating that the urea functionality is compatible with fluorescent tags. nih.gov Another approach involves conjugating the molecule to a fluorescent polymer to create a nanoprobe, a strategy used to create targeted imaging agents for cancer diagnosis. dovepress.com A synthetic route could involve modifying one of the benzyl groups with a fluorescent dye, such as a rhodamine or fluorescein, or with a small functional group like an azide or alkyne that can be "clicked" onto a corresponding fluorophore in a separate step.

In Vitro Investigation of Biological Activities for Target Identification

The this compound structure contains two key pharmacophores: the 1,3-benzodioxole ring and the urea group. Both are present in a wide range of biologically active compounds, suggesting that this molecule is a promising candidate for in vitro screening to identify novel biological activities and molecular targets. nih.govnajah.eduresearchgate.netresearchgate.net

The 1,3-benzodioxole moiety is found in natural products and synthetic drugs with activities including anticancer and anti-inflammatory effects. nih.govnajah.edunih.gov For example, benzodioxole derivatives have been synthesized as inhibitors of cyclooxygenase (COX) enzymes. nih.gov Similarly, the urea functional group is a cornerstone of many pharmaceuticals, with urea derivatives acting as enzyme inhibitors and receptor modulators. researchgate.netacs.org Libraries of urea-based compounds have been successfully screened to identify inhibitors for various enzymes.

Given these precedents, this compound could be subjected to a battery of in vitro assays to explore its potential biological functions. High-throughput screening against panels of kinases, proteases, or G-protein coupled receptors could reveal specific molecular targets. Cell-based assays could be used to investigate effects on cancer cell proliferation, inflammation, or other disease-relevant pathways. The findings from such studies would guide further optimization and development of this chemical scaffold.

Table 2: Examples of Biological Activities of Related Benzodioxole and Urea Compounds

| Compound Class | Specific Example/Target | Reported Biological Activity |

|---|---|---|

| Benzodioxole Derivatives | Halogenated Benzodioxole Acetates | COX-1/COX-2 Inhibition nih.gov |

| Benzodioxole Carboxamides | N-(3,4-dimethoxyphenyl)-1,3-benzodioxole-5-carboxamide | Anticancer (HeLa, Caco-2, Hep3B cell lines) najah.edu |

| Benzimidazole-Urea Derivatives | N-(benzo[d]imidazol-2-yl)-4-methoxybenzamide | Anticancer (MCF-7 cell line) researchgate.net |

| (Thio)urea Derivatives | 1-(4-chlorophenyl(2-hydroxyphenyl)methyl)thiourea | Antibacterial (B. subtilis, S. aureus) researchgate.net |

Cell-Free Assays for Enzyme Inhibition

Cell-free assays are fundamental in determining the direct interaction between a compound and a purified enzyme, providing crucial information on inhibitory potency and mechanism. For this compound and its analogs, these assays have been instrumental in identifying and characterizing their enzyme inhibitory activities, particularly against soluble epoxide hydrolase (sEH).

The 1,3-disubstituted urea moiety is a recognized pharmacophore for potent inhibitors of soluble epoxide hydrolase (sEH). nih.govmdpi.com This enzyme is a key player in the metabolism of epoxy fatty acids, which are involved in regulating inflammation, pain, and blood pressure. nih.gov Inhibition of sEH increases the levels of these beneficial epoxy fatty acids, making sEH inhibitors promising therapeutic agents. nih.govnih.gov

The inhibitory potency of urea-based compounds against sEH is typically determined using fluorescence-based assays with recombinant sEH protein. These assays measure the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The general principle involves incubating the purified enzyme with the test compound at various concentrations before adding a substrate that, when hydrolyzed by the enzyme, produces a fluorescent signal. The reduction in fluorescence in the presence of the inhibitor is proportional to its inhibitory activity.

Table 1: sEH Inhibitory Activity of Representative Dibenzylurea Derivatives

| Compound | Source/Type | Target Enzyme | IC₅₀ (nM) |

| Compound 3 | Lepidium meyenii | Human sEH | 222 |

| Compound 2 | Lepidium meyenii | Human sEH | ~450 |

| MMU (para-methoxy substituted) | P. brazzeana | Human sEH | ~110 |

Data sourced from studies on analogous dibenzylurea derivatives. nih.govescholarship.org

The mechanism of inhibition by these urea-based compounds is often competitive, where the inhibitor binds to the active site of the enzyme, preventing the substrate from binding. nih.gov The urea functional group is thought to mimic the transition state of the epoxide hydrolysis reaction, allowing for tight binding within the catalytic site of sEH. nih.govnih.gov

Receptor Binding Assays

Receptor binding assays are essential for identifying and characterizing the interaction of a compound with specific receptors, providing insights into its potential pharmacological targets. These assays measure the affinity of a ligand for a receptor, typically expressed as the inhibition constant (Ki) or the IC₅₀ value in a competitive binding experiment.

For compounds like this compound, which possess a benzodioxole moiety, a common pharmacophore in medicinal chemistry, evaluating their binding to a panel of receptors is a critical step in target identification and selectivity profiling. The benzodioxole ring system is known to contribute to receptor binding affinity due to its electronic and structural properties.

A common method for receptor binding assays is the radioligand binding assay. This technique involves incubating a preparation of cell membranes containing the receptor of interest with a radiolabeled ligand that is known to bind to the receptor. The test compound is then added at various concentrations to compete with the radioligand for binding. The amount of radioactivity bound to the membranes is measured, and a lower signal indicates that the test compound has displaced the radioligand, signifying its binding to the receptor.

While specific receptor binding data for this compound is not extensively documented, research on other benzodioxole derivatives highlights their potential to interact with various receptors. For example, derivatives of 1,3-benzodioxole have been investigated as antagonists for P2X4 and P2X7 receptors, which are implicated in chronic pain and inflammation. nih.govresearchgate.net In these studies, calcium influx assays in cell lines expressing the target receptors are often used to determine the inhibitory potency of the compounds. nih.gov

Table 2: Receptor Antagonist Activity of Representative Benzodioxole Derivatives

| Compound | Target Receptor | Assay Type | IC₅₀ (µM) |

| 9o (N-((2-bromo-4-isopropylphenyl)carbamothioyl)benzo[d] nih.govdioxole-5-carboxamide) | h-P2X4R | Ca²⁺ Influx Assay | 0.039 |

| 9q (N-(quinolin-8-ylcarbamothioyl)benzo[d] nih.govdioxole-5-carboxamide) | h-P2X7R | Ca²⁺ Influx Assay | 0.018 |

Data sourced from studies on analogous benzodioxole derivatives. nih.gov

These findings suggest that this compound could potentially exhibit affinity for a range of receptors, and comprehensive receptor binding screening would be necessary to fully elucidate its pharmacological profile.

Cellular Assays for Target Engagement and Pathway Analysis

For this compound, cellular assays would be employed to verify that its inhibitory or binding activity observed in cell-free systems translates into a functional outcome in cells. One common approach is to measure the modulation of a specific signaling pathway. For instance, if the compound is a potent sEH inhibitor, cellular assays would aim to detect an increase in the levels of epoxy fatty acids or a decrease in their diol metabolites within the cell.

Furthermore, given the diverse biological activities reported for benzodioxole derivatives, including anticancer properties, cellular assays are vital for investigating their effects on cancer cell proliferation and survival pathways. mdpi.comnih.gov The MTT assay, for example, is a colorimetric assay used to assess cell metabolic activity and, by extension, cell viability and cytotoxicity. Studies on benzodioxole derivatives have demonstrated cytotoxic activity against various cancer cell lines. nih.gov

Table 3: Cytotoxic Activity of Representative Benzodioxole Derivatives

| Compound | Cell Line | Assay Type | CC₅₀ (µM) |

| 3e | HeLa (Cervical Carcinoma) | MTS Assay | 219 |

| 4d | HeLa (Cervical Carcinoma) | MTS Assay | >1000 |

Data sourced from studies on analogous benzodioxole derivatives. nih.gov

To delve deeper into the mechanism of action, pathway analysis using techniques like Western blotting or reporter gene assays can be employed. These methods can reveal whether the compound affects key signaling proteins or transcription factors. For example, if a benzodioxole derivative is hypothesized to inhibit the NF-κB pathway, a key regulator of inflammation and cell survival, researchers would measure the levels of phosphorylated IκBα or the activity of an NF-κB-driven reporter gene in cells treated with the compound. frontiersin.org

Future Directions and Emerging Research Avenues for N 1,3 Benzodioxol 5 Yl N,n Dibenzylurea

Integration of Artificial Intelligence and Machine Learning in Compound Design

The advent of artificial intelligence (AI) and machine learning (ML) has begun to revolutionize the process of drug discovery and material design. google.com These computational tools offer the potential to dramatically reduce the time and cost associated with identifying and optimizing new chemical entities.

In the context of N'-(1,3-benzodioxol-5-yl)-N,N-dibenzylurea, AI and ML can be applied in several promising ways. Machine learning models, particularly deep neural networks and graph neural networks, can be trained on existing data from compounds with similar structural motifs, such as other benzodioxole or dibenzylurea derivatives, to predict various properties of this compound. nih.govresearchgate.net These properties can range from physicochemical characteristics like solubility and lipophilicity to biological activities and potential toxicities. nih.govresearchgate.net For instance, quantitative structure-activity relationship (QSAR) models, a long-standing computational method, can be enhanced with ML algorithms to provide more accurate predictions. nih.gov

Furthermore, generative AI models can be employed for the de novo design of novel derivatives of this compound. google.com By learning the underlying chemical rules from large compound databases, these models can propose new molecular structures with optimized properties. For example, if the goal is to enhance a specific biological activity, such as anticancer or antimicrobial effects which have been noted for similar structures, the AI can be guided to generate derivatives with a higher probability of exhibiting this desired effect. The integration of AI in the design phase allows for the rapid virtual screening of vast chemical spaces, prioritizing a smaller, more promising set of candidates for synthesis and experimental testing.

Table 1: Potential Applications of AI/ML in the Study of this compound

| AI/ML Application | Description | Potential Impact |

| Property Prediction | Utilizes algorithms to forecast physicochemical and biological properties based on molecular structure. | Accelerates initial assessment and reduces the need for extensive preliminary experiments. |

| De Novo Design | Employs generative models to create novel molecular structures with desired characteristics. | Expands the chemical space around the core structure, leading to the discovery of more potent or selective compounds. |

| Virtual Screening | Computationally screens large libraries of virtual compounds against a biological target. | Efficiently identifies potential "hit" compounds for further investigation, saving resources. |

| Synthesis Prediction | Predicts viable synthetic routes for novel designed compounds. | Streamlines the chemical synthesis process, making it more efficient and cost-effective. |

High-Throughput Screening Methodologies for Novel Molecular Interactions